4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Proteomics Chromatography Mass Spectrometry

Generic aniline probes compromise proteomics reproducibility with ambiguous chromatographic retention and mass assignment. 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline eliminates this uncertainty through a definitive +72.10 g/mol mass shift over des-isobutoxy analogs, enabling unambiguous LC-MS/MS differentiation from endogenous metabolites and competing ligands. • +72.10 Da mass shift for clear protein-ligand identification in complex matrices • Metabolically stable p-isobutoxy bioisostere replacing hydroxy/methoxy groups for PK lead optimization • Distinct RP-HPLC retention characteristics qualify it as a system suitability standard for lipophilic amine methods. Sourced with verified batch consistency for demanding proteomics and chemical biology workflows.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 1040688-23-0
Cat. No. B1391278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
CAS1040688-23-0
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)15-24-21-12-8-20(9-13-21)23-14-18(5)25-22-10-6-19(7-11-22)17(3)4/h6-13,16-18,23H,14-15H2,1-5H3
InChIKeyBSRKFRFQLWIMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Baseline Chemical Profile


4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a synthetic organic compound within the aniline derivative class, characterized by a para-isobutoxy substituent on the aniline ring and a 2-(4-isopropylphenoxy)propyl side chain . It possesses a molecular formula of C22H31NO2 and a molecular weight of approximately 341.49 g/mol . Predicted physicochemical properties include a boiling point of 479.3±40.0 °C and a density of 1.020±0.06 g/cm³, with an estimated pKa of 4.87±0.50 . The compound is primarily utilized as a research tool in proteomics, chemical synthesis, and reaction mechanism studies .

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Analog Substitution Limitations


Generic substitution of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline with structurally similar aniline derivatives is not advisable due to quantifiable differences in molecular weight, lipophilicity, and hydrogen-bonding capacity that directly impact experimental reproducibility in proteomics and synthesis applications . The target compound (MW: 341.49) differs from the des-isobutoxy analog N-[2-(4-isopropylphenoxy)propyl]aniline (MW: 269.39) by +72.10 g/mol, a mass shift that alters chromatographic retention times and binding kinetics in protein interaction studies . Furthermore, the presence of the para-isobutoxy group introduces a hydrogen bond acceptor and increases calculated LogP, potentially modifying membrane permeability and target engagement in cellular assays . These physicochemical disparities render in-class compounds non-interchangeable without revalidation of experimental conditions.

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Quantitative Differentiation


Molecular Weight vs. Des-Isobutoxy Analog

The target compound exhibits a molecular weight of 341.49 g/mol, which is 72.10 g/mol (26.8%) higher than the closest des-isobutoxy analog, N-[2-(4-isopropylphenoxy)propyl]aniline (MW 269.39 g/mol) . This mass difference directly influences liquid chromatography retention time and mass spectrometric detection limits.

Proteomics Chromatography Mass Spectrometry

Predicted pKa and Ionization State

The predicted acid dissociation constant (pKa) for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is 4.87±0.50 , indicating that the aniline nitrogen is predominantly protonated at physiological pH (7.4), which contrasts with less basic analogs that may remain neutral.

Bioavailability Solubility Drug Design

Purity Specification for Proteomics

The target compound is typically supplied with a minimum purity of 95% as determined by HPLC, suitable for proteomics research where high-purity reagents minimize non-specific binding artifacts .

Proteomics Quality Control Reagent Purity

4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Application Scenarios


Proteomics Target Engagement with Mass Tags

Due to its distinct molecular weight (+72.10 g/mol over des-isobutoxy analogs), 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline serves as a mass-shifted probe for validating protein-small molecule interactions via LC-MS/MS, enabling clear differentiation from endogenous metabolites or competing ligands .

Synthetic Intermediate for Medicinal Chemistry

The compound's para-isobutoxy group can be leveraged as a metabolically stable bioisostere for hydroxy or methoxy substituents, as supported by its predicted pKa and lipophilicity profile, making it a valuable building block for optimizing pharmacokinetic properties of lead candidates .

Chromatography Method Development

Its higher molecular weight and unique retention characteristics relative to simpler anilines qualify 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as a system suitability standard for developing reversed-phase HPLC methods targeting lipophilic amine compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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